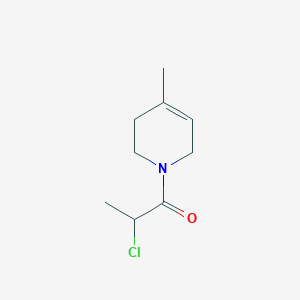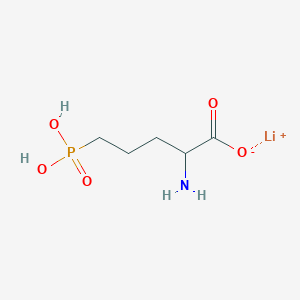
Lithium 2-amino-5-phosphonopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ap-5 lithium salt is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a lithium salt derivative that is often used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ap-5 lithium salt typically involves the reaction of a precursor compound with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Ap-5 lithium salt involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ap-5 lithium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically results in lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Ap-5 lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of Ap-5 lithium salt involves its interaction with various molecular targets and pathways. In biological systems, it is believed to affect cellular signaling by modulating the activity of enzymes and receptors. For example, it may inhibit certain enzymes involved in the inositol phosphate pathway, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium carbonate
- Lithium citrate
- Lithium orotate
Comparison
Ap-5 lithium salt is unique in its specific applications and properties compared to other lithium salts. While lithium carbonate and lithium citrate are commonly used in medical treatments, Ap-5 lithium salt is more specialized for research and industrial applications. Its unique chemical structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C5H11LiNO5P |
|---|---|
Molekulargewicht |
203.1 g/mol |
IUPAC-Name |
lithium;2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
DHZMTARECLREHH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CC(C(=O)[O-])N)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
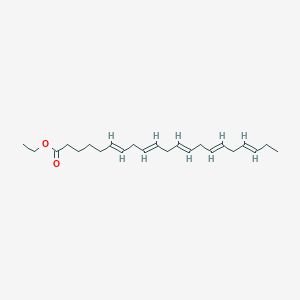


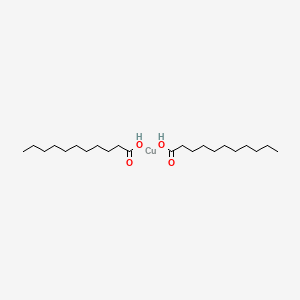
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
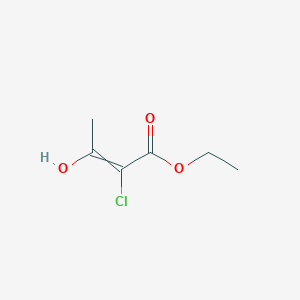
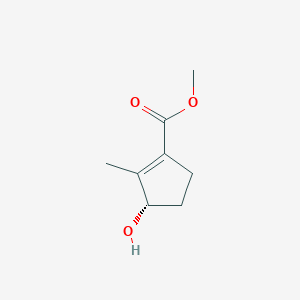
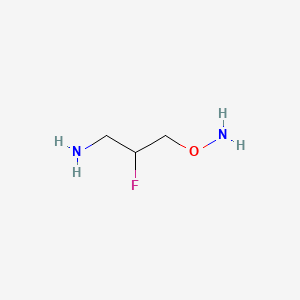


![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
